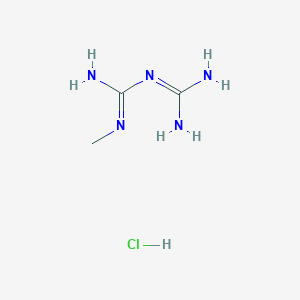

1-carbamimidoyl-2-methylguanidine;hydrochloride

Description

Contextualization within the Biguanide (B1667054) Class of Compounds

The biguanide class is characterized by a specific chemical structure derived from biguanide. 1-Methylbiguanide (B155205) is a simple derivative, where one methyl group is attached to one of the nitrogen atoms of the parent biguanide structure. The hydrochloride salt form enhances its stability and solubility for laboratory use. nih.govgoogle.com This compound is classified as a non-aromatic imine derivative. cymitquimica.com Its fundamental structure consists of two guanidine (B92328) groups sharing a nitrogen atom, a defining feature of all biguanides.

Relationship to Metformin (B114582): As a Related Compound, Impurity, and Metabolite

1-Methylbiguanide hydrochloride is most notably recognized for its close relationship with metformin, a widely used oral hypoglycemic agent. chemicalbook.comcymitquimica.com This relationship is multifaceted:

Related Compound and Impurity : It is officially designated as "Metformin Related Compound B" by the United States Pharmacopeia (USP). cymitquimica.com As such, it serves as a critical impurity reference standard in the quality control and analysis of metformin hydrochloride. lgcstandards.com Its presence in the final pharmaceutical product is closely monitored to ensure the purity and safety of metformin.

Metabolite : Research into the environmental breakdown of biguanides has provided insights into its role as a metabolite. Studies have identified enzymes, such as biguanide hydrolase (BguH), which are capable of degrading biguanides. nih.gov While the primary activity of BguH is on biguanide itself, it shows minor aminohydrolase activity against N-methylbiguanide, indicating a potential metabolic pathway. nih.gov This is part of a broader environmental cycle where microorganisms have evolved to break down synthetic compounds like metformin. nih.gov

Academic Significance and Research Focus of Biguanides

The academic interest in 1-Methylbiguanide hydrochloride is primarily driven by its connection to metformin. It is not intended for therapeutic use itself but is a vital tool for research and pharmaceutical science. scbt.comcymitquimica.com The main areas of research focus include:

Analytical Method Development : A significant amount of research is dedicated to developing and validating analytical methods to detect and quantify 1-Methylbiguanide hydrochloride as an impurity in metformin drug substances and products.

Metabolic and Environmental Fate Studies : The study of metformin's degradation in the environment is an active area of research. nih.gov Understanding how compounds like metformin and its related substances, such as 1-methylbiguanide, are metabolized by microorganisms helps in assessing their environmental impact. nih.gov Research has shown that some bacteria can utilize metformin as a source of nutrients, breaking it down into compounds like guanylurea (B105422) and dimethylamine. nih.gov The study of 1-methylbiguanide contributes to a more complete picture of these biochemical pathways.

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| 1,1-Dimethylbiguanide hydrochloride | |

| 1-Methylbiguanide | |

| 1-Methylbiguanide hydrochloride | |

| Biguanide | |

| Dimethylamine | |

| Guanylurea | |

| Metformin |

Propriétés

Numéro CAS |

1674-62-0 |

|---|---|

Formule moléculaire |

C3H10ClN5 |

Poids moléculaire |

151.60 g/mol |

Nom IUPAC |

1-carbamimidoyl-2-methylguanidine;hydrochloride |

InChI |

InChI=1S/C3H9N5.ClH/c1-7-3(6)8-2(4)5;/h1H3,(H6,4,5,6,7,8);1H |

Clé InChI |

AAYCPBAOUJRPIC-UHFFFAOYSA-N |

SMILES isomérique |

C[NH2+]/C(=N/C(=N)N)/N.[Cl-] |

SMILES canonique |

C[NH2+]C(=NC(=N)N)N.[Cl-] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations

Synthesis of 1-Methylbiguanide (B155205) Hydrochloride and Related Biguanides

The primary route for synthesizing 1-substituted biguanides involves the reaction of cyanoguanidine with an appropriate amine. sciencesnail.com This approach is versatile and can be adapted to produce a wide array of biguanide (B1667054) structures.

The most common industrial and laboratory synthesis of 1-methylbiguanide hydrochloride involves the condensation reaction between cyanoguanidine (also known as dicyandiamide) and methylamine (B109427) hydrochloride. sciencesnail.comresearchgate.net In this reaction, the nucleophilic amine attacks the electrophilic nitrile carbon of cyanoguanidine. sciencesnail.com

Historically, one of the earliest methods for preparing biguanides was the direct fusion of cyanoguanidine with an amine salt at high temperatures (135–165 °C). nih.gov This solvent-free approach, while direct, often requires harsh conditions. A more prevalent method involves heating the amine hydrochloride and cyanoguanidine in a suitable solvent. nih.gov The reaction can be conceptualized as the addition of the amine to the cyano group of cyanoguanidine. researchgate.net For the synthesis of 1-methylbiguanide, methylamine hydrochloride serves as the amine precursor.

Optimizing reaction conditions is crucial for maximizing the yield and purity of biguanide synthesis. Key variables include temperature, solvent, and the use of catalysts.

Temperature and Solvents: Reactions are often conducted by heating the reactants in a polar solvent. nih.gov Solvents such as water, ethanol, and 1-butanol (B46404) are commonly used. scholaris.carsc.org The use of higher-boiling solvents like 1-butanol can facilitate reactions at higher temperatures, potentially reducing reaction times. scholaris.ca For instance, some syntheses are performed at 100 °C in n-butanol for 6 hours. rsc.org In another example, alkylbiguanide dihydrochlorides were synthesized with moderate to excellent yields after 90 minutes at 100 °C in 1,4-dioxane. nih.govacs.org

Catalysis: Various catalysts have been employed to improve reaction efficiency.

Copper Salts: The use of copper(II) chloride (CuCl₂) can facilitate the reaction between a primary amine and cyanoguanidine in refluxing water. nih.gov The reaction forms a pink copper-biguanide complex, from which the final product is released. nih.gov

Lewis Acids: Strong Lewis acids, such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂), have been shown to increase both the rate and the yield of the reaction. nih.gov The use of FeCl₃ can enable the formation of disubstituted biguanides with excellent yields, even at room temperature. nih.govscholaris.ca

Below is a table summarizing various reaction conditions for biguanide synthesis.

Table 1: Selected Reaction Conditions for Biguanide Synthesis

| Precursors | Catalyst/Conditions | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Cyanoguanidine + Amine Hydrochloride | Fusion (neat) | None | 135–165 °C | 4 h | Moderate | nih.gov |

| Cyanoguanidine + Primary Amine | CuCl₂ | Water | Reflux | N/A | 47% (for Buformin) | nih.gov |

| Phenylcyanoguanidine + Amine | FeCl₃ | N/A | Room Temp. | N/A | Excellent | nih.gov |

| Arylsulfonamide + Cyanoguanidine | 6 M aqueous HCl | n-Butanol | 100 °C | 6 h | N/A | rsc.org |

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes for biguanides.

Microwave Irradiation: A significant advancement is the use of microwave-assisted synthesis. researchgate.netscholaris.ca This method reacts substituted anilines or benzylamines with cyanoguanidine and has proven to be versatile, tolerant of a wide range of functional groups, and compatible with numerous solvents, including water and alcohols. scholaris.ca Microwave heating can dramatically reduce reaction times and, in some cases, eliminate the need for organic solvents altogether. researchgate.netthieme-connect.com

Aqueous Solvents: The use of water as a solvent is a key aspect of green synthesis. scholaris.ca Cohn's method, which involves heating cyanoguanidine with anilines in water, remains a valid protocol. nih.gov More recently, syntheses in refluxing aqueous HCl have been reported to produce biguanides in good yields. scholaris.ca

Purification and Isolation Techniques

After synthesis, the crude 1-Methylbiguanide hydrochloride must be purified to remove unreacted starting materials, by-products, and other impurities. The highly polar nature of biguanides can make isolation and purification challenging. d-nb.info

Crystallization is a primary method for purifying the final biguanide salt. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the purified compound to crystallize out of the solution.

For biguanide-containing aryl sulfonamides, the crude residue obtained after synthesis was successfully crystallized from isopropyl alcohol (IPA) to yield the desired products as white solids. rsc.org In studies related to the closely analogous metformin (B114582) hydrochloride, combined cooling and anti-solvent crystallization (CCAC) has been explored. researchgate.net This technique involves using anti-solvents like acetone, dioxane, or n-propanol to induce crystallization from an aqueous solution. researchgate.net The choice of solvent or anti-solvent system is critical for obtaining high purity and good crystal quality.

Chromatography is another essential tool for the purification and analysis of biguanides.

Column Chromatography: For laboratory-scale purification, silica (B1680970) gel column chromatography is frequently used. nih.gov After completion of the reaction and initial workup, the resulting derivatives can be purified on a silica gel column to yield the final compounds with moderate to good yields. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the analysis and separation of biguanides. tandfonline.com Due to the simplicity, sensitivity, and rapidity of HPLC, it is widely employed for the detection and quantification of these compounds. nih.gov Various HPLC methods, including reverse-phase and ion-pair exchange, are used. nih.gov These methods are crucial for quality control and for isolating highly pure samples for analytical purposes. tandfonline.com

Degradation Pathways and Formation of Related Substances

The chemical stability of 1-Methylbiguanide hydrochloride, a primary related substance and degradation product of the widely used antidiabetic drug metformin, is a critical aspect of pharmaceutical quality control and environmental science. Understanding its degradation pathways under various stress conditions is essential for ensuring the safety and efficacy of metformin drug products and for assessing its environmental fate. This section delves into the chemical transformations of 1-Methylbiguanide hydrochloride, focusing on its degradation under stress conditions, the mechanisms of biguanide linkage cleavage, and its environmental breakdown.

Chemical Degradation under Stress Conditions (Hydrolysis, Oxidation, Photolysis, Thermal Decomposition)

Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug substance. 1-Methylbiguanide, as a degradation product of metformin, is subjected to similar stress conditions to understand its transformation into other related substances.

Hydrolysis: The hydrolytic stability of biguanides is highly dependent on pH. In alkaline conditions, such as in the presence of 1 M sodium hydroxide (B78521) (NaOH), metformin has been shown to degrade, forming products that include 1-methylbiguanide and 1,3,5-triazine-2,4,6-triamine. researchgate.netnih.gov Conversely, in acidic media (e.g., 0.2 M hydrochloric acid at 75°C), metformin exhibits a different degradation profile. nih.gov While specific hydrolysis data for 1-Methylbiguanide hydrochloride is less detailed, its structural similarity to metformin suggests susceptibility to both acid and base-catalyzed hydrolysis, leading to the cleavage of the biguanide bond.

Oxidation: Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), is a significant degradation pathway. Studies on metformin have shown that under oxidative conditions, it can degrade to form 1-methylbiguanide and biguanide. nih.gov Further oxidation can lead to the formation of other byproducts. For instance, degradation of metformin in 3% H₂O₂ has been documented, indicating the susceptibility of the biguanide structure to oxidative attack. nih.gov

Photolysis: Exposure to light can induce the degradation of 1-Methylbiguanide. Photolytic degradation of metformin has been observed to be 10.53% after 3 hours and 14.36% after 6 hours of exposure to a near-ultraviolet lamp. ijpcbs.com For 1-methylbiguanide itself, one proposed pathway under UV irradiation involves excitation followed by cyclization to form 1,3,5-triazine-2,4-diamine. researchgate.netmdpi.com Another potential product from dehydrogenation and cyclization is 4-imino-1-methyl-1,4-dihydro-1,3,5-triazin-2-amine. mdpi.comresearchgate.net

Thermal Decomposition: Thermal stress can also lead to the degradation of biguanide compounds. Dry heat at 70°C has been shown to cause significant degradation of metformin, reaching 20.94% after 48 hours. ijpcbs.com The thermal degradation of metformin hydrochloride in an aqueous medium has been found to follow zero-order kinetics. asianpubs.org While specific thermal degradation products of 1-Methylbiguanide hydrochloride are not extensively detailed in the literature, its stability is expected to be influenced by temperature, especially in aqueous solutions. researchgate.net

| Stress Condition | Conditions | Observed Degradation Products | Reference |

|---|---|---|---|

| Alkaline Hydrolysis (of Metformin) | 1 M NaOH | 1-Methylbiguanide, 1,3,5-triazine-2,4,6-triamine | researchgate.netnih.gov |

| Acidic Hydrolysis (of Metformin) | 0.2 M HCl at 75°C | Follows zero-order reaction | nih.gov |

| Oxidation (of Metformin) | 3% H₂O₂ | 1-Methylbiguanide, Biguanide | nih.gov |

| Photolysis | UV irradiation | 1,3,5-triazine-2,4-diamine, 4-imino-1-methyl-1,4-dihydro-1,3,5-triazin-2-amine | researchgate.netmdpi.comresearchgate.net |

| Thermal Decomposition | 70°C (dry heat) | Significant degradation (20.94% after 48 hrs for Metformin) | ijpcbs.com |

Mechanisms of Biguanide Linkage Cleavage and Byproduct Formation

The core of 1-Methylbiguanide's chemical transformation lies in the cleavage of its biguanide linkage. This process can occur through several mechanisms, leading to the formation of various byproducts.

A primary mechanism of degradation is the hydrolytic cleavage of the C-N bonds within the biguanide structure. This can result in the formation of guanylurea (B105422) and dimethylamine. This pathway is particularly relevant in microbial degradation, where specific enzymes catalyze the reaction. nih.gov For instance, the enzyme metforminase, a nickel-dependent ureohydrolase, has been identified to hydrolyze metformin to guanylurea and dimethylamine. nih.gov

Another key transformation is demethylation. In the context of metformin degradation, the removal of one or both methyl groups leads to the formation of 1-methylbiguanide and subsequently biguanide. nih.gov This indicates that the N-C bond of the methyl group is also a site of chemical attack.

Furthermore, cyclization reactions can occur, particularly under photolytic conditions. As mentioned earlier, excited 1-methylbiguanide can undergo an intramolecular reaction to form cyclic triazine derivatives like 1,3,5-triazine-2,4-diamine. researchgate.netmdpi.com This transformation represents a significant alteration of the original biguanide structure, leading to the formation of a heterocyclic ring system. The formation of these byproducts highlights the reactivity of the biguanide moiety and the various pathways through which it can be chemically altered.

Environmental Degradation by Photocatalysts and Microorganisms

The widespread use of metformin has led to its detection in various environmental compartments, prompting research into its environmental fate and that of its related substances, including 1-Methylbiguanide.

Photocatalytic Degradation: Advanced oxidation processes, particularly photocatalysis, have been shown to be effective in degrading biguanide compounds. nih.govnih.gov Various semiconductor photocatalysts, such as titanium dioxide (TiO₂) in its anatase and rutile forms, as well as zirconium dioxide (ZrO₂) composites, have been investigated for the degradation of metformin. mdpi.comresearchgate.net The efficiency of photocatalytic degradation is influenced by factors such as the type of catalyst, its concentration, the pH of the solution, and the initial concentration of the pollutant. tsijournals.comiaea.org Anatase has demonstrated higher photocatalytic activity than rutile, leading to a faster degradation of metformin. mdpi.com During this process, 1-methylbiguanide is often formed as an intermediate, which is then further degraded. mdpi.commdpi.com The lower activity of rutile can lead to an accumulation of 1-methylbiguanide. mdpi.comnih.gov

Microbial Degradation: Microorganisms play a crucial role in the environmental breakdown of biguanides. Several bacterial strains capable of degrading metformin and its byproducts have been isolated from wastewater treatment plants. nih.gov Pseudomonas mendocina MET, for example, can completely metabolize metformin and its breakdown products, including 1-N-methylbiguanide, biguanide, and guanylurea, utilizing the nitrogen for growth. nih.gov Another bacterium, Aminobacter sp. MET, metabolizes metformin to guanylurea. nih.gov The key enzyme in this process is metforminase, which specifically targets the biguanide structure. nih.govnih.gov The ability of certain microbes to use 1-methylbiguanide as a nitrogen source suggests a natural attenuation pathway for this compound in the environment. nih.gov

| Degradation Method | Key Factors/Organisms | Findings | Reference |

|---|---|---|---|

| Photocatalysis | TiO₂ (Anatase, Rutile), ZrO₂ | Anatase is more efficient; 1-methylbiguanide is a common intermediate. Degradation is influenced by catalyst type, concentration, and pH. | mdpi.comnih.govresearchgate.nettsijournals.com |

| Microbial Degradation | Pseudomonas mendocina MET, Aminobacter sp. MET | Bacteria can utilize 1-methylbiguanide as a nitrogen source, breaking it down into simpler compounds like guanylurea. | nih.govnih.gov |

Pharmacological Actions and Molecular Mechanisms

Metabolic Regulation by 1-Methylbiguanide (B155205) Hydrochloride

There is no specific data available from dedicated studies on the direct effects of 1-Methylbiguanide hydrochloride on hepatic glucose production or its influence on glucose uptake by peripheral tissues such as muscle and adipose tissue.

Scientific literature lacks studies specifically investigating the impact of 1-Methylbiguanide hydrochloride on insulin (B600854) sensitivity and insulin resistance.

Direct evidence and detailed research findings on the inhibitory effects of 1-Methylbiguanide hydrochloride on the process of hepatic gluconeogenesis are not available.

Intracellular Signaling Cascades

There is a lack of specific studies demonstrating the direct activation of AMP-activated protein kinase (AMPK) by 1-Methylbiguanide hydrochloride.

Without evidence of direct AMPK activation by 1-Methylbiguanide hydrochloride, its role in cellular energy balance and subsequent metabolic effects cannot be determined.

Broader Biological Activities Explored for Biguanide (B1667054) Analogues

Potential Antimicrobial Properties

Biguanide derivatives have demonstrated notable antimicrobial and antiviral activities. acs.org While some biguanides administered alone may be inactive, when incorporated into organometallic complexes, such as with iridium(III), they exhibit potent activity against a range of pathogens. acs.orgnih.gov These complexes have shown efficacy against both Gram-negative and Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA), as well as high antifungal potency against C. albicans and C. neoformans. acs.orgnih.gov

The antimicrobial action of some biguanides, like metformin (B114582), has been studied in the context of specific pathogens. For instance, metformin has been shown to mitigate the virulence of Pseudomonas aeruginosa by reducing the production of extracellular virulence enzymes and inhibiting bacterial motility and biofilm formation. nih.gov It has also demonstrated weak antibacterial activity against Helicobacter pylori, but shows a strong synergistic effect when combined with antibiotics like amoxicillin. nih.gov The proposed mechanism for some of these effects involves the downregulation of quorum sensing genes. nih.gov

It's important to note that the direct antibacterial properties of some biguanides can be modest, but they can enhance the efficacy of traditional antibiotics. nih.gov For example, some sulfonylurea derivatives, another class of antidiabetic drugs, have also shown significant bactericidal and fungicidal activities. nih.gov

| Biguanide Analogue/Complex | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| Iridium(III) Biguanide Complexes | Gram-negative bacteria, Gram-positive bacteria (including MRSA), C. albicans, C. neoformans | Potent antimicrobial and antifungal activity with low cytotoxicity to mammalian cells. acs.orgnih.gov | acs.orgnih.gov |

| Metformin | Pseudomonas aeruginosa | Reduced production of virulence enzymes, inhibited motility and biofilm formation. nih.gov | nih.gov |

| Metformin (in combination with Amoxicillin) | Helicobacter pylori | Strong synergistic antibacterial activity. nih.gov | nih.gov |

| Metformin | Pseudomonas aeruginosa | Pronounced inhibitory action. iabcr.org | iabcr.org |

| Metformin | Candida albicans, Aspergillus niger | Good antifungal activity. iabcr.org | iabcr.org |

Investigation in Cancer Cell Proliferation Inhibition

The potential of biguanides as anticancer agents has been a significant area of research. nih.govcapes.gov.br Their ability to induce energetic stress in cancer cells by inhibiting oxidative phosphorylation is a key aspect of their antineoplastic activity. nih.govresearchgate.net This can be particularly effective in cancer cells that are highly reliant on mitochondrial metabolism for energy production. nih.gov

Biguanides can inhibit cancer cell proliferation through both direct and indirect mechanisms. researchgate.net The direct mechanism involves targeting the metabolic vulnerabilities of cancer cells, primarily through the inhibition of mitochondrial complex I. nih.govnih.gov This leads to a dose-dependent suppression of cell proliferation. nih.gov The indirect mechanism involves altering the host environment, such as by affecting systemic factors like insulin levels. researchgate.net

Research has shown that biguanides can inhibit cell proliferation, migration, and invasion in various cancer cell lines, including pancreatic cancer. nih.gov These effects are associated with the decreased expression of cancer stem cell markers. nih.gov Furthermore, some biguanide derivatives have been developed that show more potent inhibitory effects on hypoxia-inducible factor (HIF)-1 and unfolded protein response (UPR) activation, which are crucial for tumor cell adaptation to the microenvironment. nih.gov These compounds also exhibit selective cytotoxicity under glucose-deprived conditions. nih.gov

| Biguanide/Analogue | Cancer Cell Type | Mechanism/Effect | Reference |

|---|---|---|---|

| General Biguanides | Various | Induce energetic stress via inhibition of oxidative phosphorylation. nih.gov | nih.gov |

| Metformin | Pancreatic Cancer Cells | Inhibited cell proliferation, migration, and invasion; decreased expression of cancer stem cell markers. nih.gov | nih.gov |

| Arylmethylbiguanide Analogues | HT29 cells | Potent inhibition of HIF-1 and UPR activation; selective cytotoxicity under glucose deprivation. nih.gov | nih.gov |

| Metformin | H1299 non-small cell lung cancer cells | Dose-dependent proliferative arrest. nih.gov | nih.gov |

Effects on Neurological Disorders

Emerging research suggests that biguanides, particularly metformin, may have neuroprotective effects and could be beneficial in the context of various neurological disorders. nih.govnih.govnih.gov The proposed mechanisms are often linked to the activation of AMPK. nih.govmdpi.com

In models of Alzheimer's disease, metformin has been shown to reduce the production of amyloid-beta and inhibit neuroinflammation through AMPK activation. mdpi.com It may also decrease neuronal apoptosis and improve mitochondrial function. mdpi.com Studies in rodent models have indicated that metformin can rescue learning and memory deficits. nih.gov

For Parkinson's disease, metformin's neuroprotective actions are also primarily attributed to AMPK activation, which can enhance mitochondrial biogenesis and reduce oxidative stress in dopaminergic neurons. mdpi.com It also exhibits anti-inflammatory properties by suppressing microglial activation and the release of pro-inflammatory cytokines. mdpi.com

In the context of Huntington's disease, which is associated with impaired autophagy and mitochondrial dysfunction, metformin's ability to activate AMPK and restore autophagy could be beneficial. nih.govmdpi.com Furthermore, metformin has been observed to promote cell survival and ameliorate memory impairments in rodent models of chemotherapy-induced cognitive deficits. nih.gov

| Neurological Disorder | Proposed Mechanism of Biguanide Action | Observed Effects in Research Models | Reference |

|---|---|---|---|

| Alzheimer's Disease | AMPK activation, reduction of amyloid-beta production, inhibition of neuroinflammation. mdpi.com | Reduced brain Aβ deposition and tau hyperphosphorylation; rescued learning and memory deficits. nih.gov | nih.govmdpi.com |

| Parkinson's Disease | AMPK activation, enhanced mitochondrial biogenesis, reduced oxidative stress, anti-inflammatory effects. mdpi.com | Protected dopaminergic neurons from cell death. nih.gov | nih.govmdpi.com |

| Huntington's Disease | AMPK activation, restoration of impaired autophagy. nih.govmdpi.com | Addresses mitochondrial dysfunction associated with the disease. nih.gov | nih.govmdpi.com |

| Chemotherapy-induced Cognitive Impairment | Promotion of cell survival. nih.gov | Ameliorated memory impairments. nih.gov | nih.gov |

Modulation of Lipid Metabolism

Biguanides have a significant impact on lipid metabolism, which is interconnected with their effects on glucose metabolism. numberanalytics.comnih.gov They have been shown to decrease triglyceride synthesis and increase fatty acid oxidation, leading to improved lipid profiles. numberanalytics.com

Furthermore, biguanides can influence lipid accumulation. In endothelial cells, metformin has been found to reduce the accumulation of lipid droplets induced by saturated fatty acids by enhancing autophagic flux, a cellular cleaning process. nih.gov This effect is also mediated by AMPK activation. nih.gov Clinical studies have also demonstrated the lipid-modifying effects of metformin, altering fatty acid synthesis and oxidation. nih.gov

| Effect on Lipid Metabolism | Mechanism | Cell/Tissue Type | Reference |

|---|---|---|---|

| Decreased triglyceride synthesis, increased fatty acid oxidation. numberanalytics.com | AMPK activation. numberanalytics.com | General | numberanalytics.com |

| Inhibition of lipolysis. nih.gov | AMPK activation. nih.gov | Adipocytes | nih.gov |

| Reduced insulin-induced lipogenesis. exlibrisgroup.com | Not fully elucidated, but involves direct effects on adipocyte metabolism. exlibrisgroup.com | Primary rat adipocytes | exlibrisgroup.com |

| Reduced lipid droplet accumulation. nih.gov | Enhanced autophagic flux via AMPK activation. nih.gov | Vascular endothelial cells | nih.gov |

Structure Activity Relationship Sar Studies and Rational Drug Design

Structural Features Essential for Biguanide (B1667054) Biological Activity

The biological activity of the biguanide class of compounds is intrinsically linked to a core set of structural features. Biguanides are characterized by the fusion of two guanidine (B92328) units, which share a common nitrogen atom, forming a highly basic and polar, hydrophilic molecule. mdpi.comnih.govnih.gov This fundamental structure is crucial for their therapeutic actions. The high basicity, resulting from the presence of two imino and three amino groups in tautomeric forms, allows these compounds to exist as cationic species at physiological pH. mdpi.comnih.gov

This cationic nature is a key determinant of their mechanism of action, facilitating interactions with cellular membranes and various molecular targets, including enzymes and transporters. nih.govnih.gov Structural analyses have shown that biguanides can act as mimics of pteridine (B1203161) fragments, enabling them to interact with a wide array of pterin-dependent enzymes. nih.gov The arrangement of the nitrogen atoms allows for the formation of stable six-membered rings when chelating with protons or metal cations, a feature that underpins their biological interactions. nih.gov While the core biguanide structure is essential, the nature of the substituents on the terminal nitrogen atoms dictates the specific pharmacological profile of each derivative.

Impact of Methyl Group Substitution on Pharmacological Properties

Metformin (B114582) (1,1-dimethylbiguanide), the most widely studied biguanide, features two methyl groups on one of the terminal nitrogen atoms (N1). mdpi.com The presence of these methyl groups influences its interaction with target proteins. For instance, studies comparing different biguanides have shown that alkyl substitution patterns significantly affect binding affinity. While more extensive alkyl or aryl groups, as seen in buformin (B1668040) and phenformin (B89758), can enhance hydrophobic interactions with active sites, the smaller methyl groups of metformin result in weaker, yet significant, binding. nih.gov

The compound 1-Methylbiguanide (B155205), having a single methyl group, represents an intermediate state. Molecular docking analyses of various metformin analogues reveal that the degree of methylation affects binding energy and interactions with target enzymes. nih.gov For example, in studies with sulfonamide-based derivatives of metformin, the position of a methyl group on an associated aromatic ring was found to significantly influence cytotoxic activity in cancer cell lines. nih.gov This demonstrates that even subtle changes, such as the addition or relocation of a single methyl group, can modulate the biological and therapeutic properties of biguanide derivatives.

Molecular Docking Analysis of 1-Methylbiguanide Analogues

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into the molecular basis of interaction. Such analyses have been instrumental in understanding how 1-Methylbiguanide analogues engage with key therapeutic targets like Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in various diseases. nih.gov

Molecular docking studies have successfully simulated the interaction of metformin analogues, which are structurally similar to 1-methylbiguanide, with the active site of GSK-3β. nih.gov These analogues fit effectively into the enzyme's binding pocket. The interactions are primarily governed by the formation of hydrogen bonds with specific amino acid residues. For instance, an analogue, N1,N1-Dimethyl-N5-methylbiguanide hydrochloride, forms two hydrogen bonds with the residues ARG-220 and TYR-221 within the GSK-3β active site. nih.gov Other analogues in the same study showed interactions with residues such as GLU-249 and TYR-222. nih.gov These specific ligand-protein interactions are crucial for the inhibitory activity of the biguanide derivatives against the target enzyme.

The stability of the ligand-protein complex is quantified by its binding energy, with more negative values indicating a stronger, more stable interaction. Hydrogen bonds are a primary contributor to this binding affinity. In a molecular docking analysis of four metformin analogues against GSK-3β, all tested compounds successfully docked into the active site, forming key hydrogen bonds and exhibiting favorable binding energies. nih.gov

The tight binding of these analogues is directly attributed to their hydrogen bonding capacity with residues in the target protein's active site. nih.gov The evaluation of these interactions provides a quantitative measure to compare the potential efficacy of different derivatives.

Table 1: Binding Energies of Metformin Analogues with GSK-3β

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

| Metformin hydrochloride | -6.8 | ASP-105, HIS-106, ILE-109 |

| 1-Carbamimidoyl-1,2-dimethylguanidine;hydrochloride | -7.3 | TYR-222, GLU-249 |

| N1,N1-Dimethyl-N5-methylbiguanide hydrochloride | -6.6 | ARG-220, TYR-221 |

| N1,N1,N5,N5-Tetrakis(methyl)-biguanide hydrochloride | -6.1 | ARG-220, GLU-249 |

Data sourced from a molecular docking analysis study. nih.gov

Development of Novel Biguanide Derivatives with Enhanced Activity

Rational drug design based on SAR and docking studies has spurred the development of novel biguanide derivatives with improved therapeutic profiles. Researchers have systematically modified the basic biguanide scaffold to enhance activity, selectivity, and other pharmacological properties.

One strategy involves the bioisosteric replacement of the biguanide group with other functional groups like guanidine, urea, or thiourea. For example, replacing the biguanide moiety in phenformin with a guanidine group resulted in a compound with comparable activity in inhibiting hypoxia-inducible factor (HIF)-1 and unfolded protein response (UPR) activation.

Another successful approach is the introduction of various substituents onto the aromatic or alkyl portions of the molecule. In a study aimed at developing anticancer agents, adding o-methyl or o-chloro substituents to the phenyl ring of an arylmethylbiguanide scaffold led to derivatives with significantly more potent inhibitory effects on HIF-1 and UPR activation than the parent compound, phenformin. Similarly, the synthesis of new 1-substituted-biguanide derivatives has yielded compounds with significant anti-diabetic activity, in some cases comparable or superior to metformin in animal models. These structural development studies continue to provide promising candidates for novel therapies targeting a range of diseases.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are the cornerstone for separating and quantifying 1-Methylbiguanide (B155205) hydrochloride from metformin (B114582) and other related impurities. The high polarity of 1-Methylbiguanide hydrochloride presents a significant challenge for traditional reversed-phase chromatography, necessitating the use of specialized techniques. fishersci.comlcms.cz

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and UV Detectors

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or a standard UV detector is a widely adopted method for the analysis of 1-Methylbiguanide hydrochloride. iosrphr.orgresearchgate.net These detectors offer the necessary sensitivity and selectivity for quantifying impurities at low levels.

Several HPLC methods have been developed for the simultaneous determination of metformin and its impurities, including 1-Methylbiguanide hydrochloride. ptfarm.plresearchgate.net A common approach involves using a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov The UV detection wavelength is typically set around 218 nm to 236 nm to achieve optimal response for both metformin and its impurities. iosrphr.orgresearchgate.net For instance, one method utilized an Inertsil ODS 3V column (250 x 4.6 mm, 5µ) with a mobile phase pumped at a flow rate of 1.0 ml/min and detection at 218 nm. iosrphr.org Another validated method for metformin and its related compound, 1-cyanoguanidine, employed a Nova-Pak silica (B1680970) column with a mobile phase of ammonium (B1175870) dihydrogen phosphate (B84403) buffer and methanol (21:79, v/v) at a detection wavelength of 232 nm. researchgate.net

The performance of these methods is validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and robustness to ensure their suitability for routine quality control. ijpsr.comresearchgate.net

Table 1: Example of HPLC Method Parameters for 1-Methylbiguanide Hydrochloride Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Inertsil ODS 3V, 250 x 4.6 mm, 5µ | Nova-Pak silica |

| Mobile Phase | Not specified | Ammonium dihydrogen phosphate buffer and methanol (21:79, v/v) |

| Flow Rate | 1.0 ml/min | Not specified |

| Detection | 218 nm | 232 nm |

| Injection Volume | 5 µl | Not specified |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compounds

Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular and effective technique for the separation of highly polar compounds like 1-Methylbiguanide hydrochloride that are poorly retained in reversed-phase chromatography. fishersci.comwaters.comwaters.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. merckmillipore.comavantorsciences.com This creates a water-enriched layer on the stationary phase, facilitating the retention of polar analytes. waters.com

Zwitterionic HILIC columns, such as those with sulfobetaine (B10348) functional groups, have demonstrated excellent performance in retaining and separating metformin and its impurities. waters.com The combination of HILIC with UV and mass spectrometry (MS) detection provides a powerful tool for the identification and quantification of these polar compounds. waters.com The development of HILIC methods often involves optimizing mobile phase conditions, such as buffer concentration and pH, to achieve the desired separation. For instance, a study on the analysis of metformin and its related substances found that an ACQUITY UPLC BEH Amide column in HILIC mode successfully resolved the compounds. lcms.cz

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective tool for monitoring the progress of chemical reactions, including the synthesis of metformin where 1-Methylbiguanide can be a starting material or an intermediate. researchgate.netnih.govresearchgate.net It is also valuable for assessing the purity of compounds and for the initial screening of complex mixtures. researchgate.netscientificlabs.co.uk

In a typical TLC analysis, the sample is spotted onto a plate coated with a stationary phase, such as silica gel. researchgate.netnih.gov The plate is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. researchgate.net Visualization of the separated spots can be achieved under UV light (typically at 254 nm) or by using specific chemical reagents for derivatization. researchgate.netscientificlabs.co.uk While not as quantitative as HPLC, TLC provides a quick qualitative assessment of the presence of impurities like 1-Methylbiguanide hydrochloride. rjpbcs.com

Mass Spectrometry (MS) Applications in Characterization and Degradation Studies

Mass Spectrometry (MS) is an indispensable tool for the structural characterization of 1-Methylbiguanide hydrochloride and for investigating its degradation pathways. scripps.edunih.gov When coupled with a chromatographic separation technique like HPLC or HILIC, MS provides highly specific and sensitive detection, enabling the identification of known and unknown impurities. iosrphr.orgnih.gov

High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of unknown impurities by providing highly accurate mass measurements. nih.gov Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, provide structural information that is crucial for the definitive identification of compounds. nih.gov These techniques have been successfully applied to isolate and characterize unknown impurities in metformin drug products, including those structurally related to 1-Methylbiguanide. iosrphr.org Furthermore, MS is instrumental in forced degradation studies, where drug substances are subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products. nih.gov

Role as a Reference Standard in Pharmaceutical Analysis

1-Methylbiguanide hydrochloride is commercially available as a pharmaceutical reference standard. lgcstandards.comusp.org These standards are of high purity and are accompanied by a comprehensive Certificate of Analysis, often produced under ISO 17034 and ISO/IEC 17025 accreditations. lgcstandards.com

Quality Control and Method Validation for Metformin-Containing Products

As a known impurity of metformin, 1-Methylbiguanide hydrochloride serves as a critical reference standard in the quality control of metformin-containing drug products. usp.orgpharmaffiliates.com Its availability allows for the development and validation of analytical methods to accurately quantify its presence in both the active pharmaceutical ingredient (API) and the final dosage form. gsconlinepress.com

During method validation, the 1-Methylbiguanide hydrochloride reference standard is used to assess key analytical parameters such as:

Specificity: Ensuring the method can distinguish 1-Methylbiguanide from metformin and other potential impurities. ijpsr.com

Linearity: Establishing a proportional relationship between the concentration of the impurity and the analytical signal. nih.gov

Accuracy: Determining the closeness of the measured value to the true value by analyzing samples spiked with a known amount of the reference standard. researchgate.net

Precision: Assessing the repeatability and reproducibility of the method. researchgate.net

Limit of Quantitation (LOQ) and Limit of Detection (LOD): Establishing the lowest concentration of the impurity that can be reliably quantified and detected, respectively. nih.gov

By using a well-characterized reference standard of 1-Methylbiguanide hydrochloride, pharmaceutical manufacturers can ensure that their analytical methods are robust and reliable for monitoring and controlling this impurity within the specified limits set by regulatory authorities. ijpsr.comdntb.gov.ua

Adherence to Pharmacopeial Guidelines (USP, EP)

The characterization and quantification of 1-Methylbiguanide hydrochloride are governed by stringent pharmacopeial guidelines to ensure the quality and purity of pharmaceutical products. Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) classify 1-Methylbiguanide hydrochloride as a related compound or impurity of Metformin Hydrochloride. lgcstandards.comcymitquimica.comsynzeal.com Specifically, it is designated as Metformin Related Compound B in the USP and Metformin Hydrochloride Impurity E in the EP. lgcstandards.comcymitquimica.comsynzeal.com As such, the analytical methodologies for its control are detailed within the monographs for Metformin Hydrochloride and its dosage forms.

Reference standards for 1-Methylbiguanide hydrochloride are available and are certified to be traceable to USP and EP standards, ensuring their suitability for use in the analytical procedures outlined in the pharmacopoeias. sigmaaldrich.com These standards are crucial for the development, validation, and routine application of analytical methods in a quality control setting. synzeal.com

The primary analytical technique stipulated by both the USP and EP for the quantification of 1-Methylbiguanide hydrochloride in metformin products is High-Performance Liquid Chromatography (HPLC). drugfuture.combioline.org.bruspnf.com These methods are designed to be stability-indicating, specific, precise, accurate, and linear over a defined concentration range. researchgate.net

United States Pharmacopeia (USP)

The USP monograph for Metformin Hydrochloride Extended-Release Tablets provides a detailed HPLC method for the determination of related compounds, including Metformin Related Compound B (1-Methylbiguanide hydrochloride). uspnf.com The method employs a reversed-phase mechanism to achieve separation.

Table 1: USP HPLC Method Parameters for Metformin Related Compounds

| Parameter | Specification |

| Mobile Phase | Acetonitrile and a buffer solution (typically a 1:9 or 1:19 ratio). The buffer consists of sodium 1-heptanesulfonate and sodium chloride in water, with the pH adjusted to 3.85 with phosphoric acid. uspnf.com |

| Column | A suitable reversed-phase column, such as a C18 column. bioline.org.br |

| Detector | UV detector set at a wavelength of 218 nm. drugfuture.combioline.org.br |

| Flow Rate | Typically around 1.0 mL/minute. drugfuture.combioline.org.br |

| Injection Volume | 20 µL. drugfuture.com |

| System Suitability | The method includes system suitability tests to ensure the performance of the chromatographic system. This involves assessing the resolution between the peaks of different impurities and the main active ingredient. uspnf.com |

This table is based on information from the USP monograph for Metformin Hydrochloride Extended-Release Tablets and related analytical literature. drugfuture.combioline.org.bruspnf.com

European Pharmacopoeia (EP)

The EP monograph for Metformin Hydrochloride also outlines an HPLC method for the control of related substances, including Impurity E (1-Methylbiguanide). drugfuture.com The principles of the method are similar to those of the USP, focusing on achieving adequate separation of the impurities from metformin and each other.

Table 2: EP HPLC Method Parameters for Metformin Related Substances

| Parameter | Specification |

| Mobile Phase | A mixture of a buffer solution (e.g., ammonium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile). drugfuture.comresearchgate.net |

| Column | A suitable silica-based column, which may include amino or other polar-modified stationary phases for enhanced separation. researchgate.net |

| Detector | UV spectrophotometer set at a wavelength of 218 nm. drugfuture.com |

| Flow Rate | Maintained to ensure efficient separation, often around 1 mL/min. drugfuture.com |

| System Suitability | The resolution between the peaks for melamine (B1676169) and metformin hydrochloride is a critical system suitability requirement, with a minimum resolution of 10 being specified. drugfuture.com |

| Impurity Thresholds | The monograph sets limits for the impurities, for instance, impurity A (cyanoguanidine) should not exceed 0.02%, and any other impurity should not be more than 0.1%. drugfuture.com |

This table is compiled from the European Pharmacopoeia monograph for Metformin Hydrochloride and associated analytical studies. drugfuture.comresearchgate.net

The adherence to these pharmacopeial guidelines is mandatory for pharmaceutical manufacturers to ensure that the levels of 1-Methylbiguanide hydrochloride as an impurity are controlled within the specified limits, thereby guaranteeing the safety and efficacy of the final metformin hydrochloride product. The use of certified reference materials for 1-Methylbiguanide hydrochloride is a fundamental requirement for the accurate execution of these pharmacopeial methods. sigmaaldrich.comlavybenspharma.com

Toxicological Considerations in Research and Environmental Contexts

Hazard Classification and Handling Guidelines for Research Use

1-Methylbiguanide (B155205) hydrochloride is classified as a hazardous substance, requiring specific handling procedures to ensure safety in a research setting. lgcstandards.comlgcstandards.com According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is categorized as Acute Toxicity, Oral (Category 4), indicating it is harmful if swallowed. lgcstandards.comnih.govsigmaaldrich.comechemi.com It is also classified as a skin irritant (Category 2) and causes serious eye irritation (Category 2A). lgcstandards.comlgcstandards.com Furthermore, it may cause respiratory irritation, falling under Specific Target Organ Toxicity (Single Exposure, Category 3). lgcstandards.comlgcstandards.com

The hazard statements associated with 1-Methylbiguanide hydrochloride are:

H302: Harmful if swallowed lgcstandards.comsigmaaldrich.com

H315: Causes skin irritation lgcstandards.com

H319: Causes serious eye irritation lgcstandards.comsigmaaldrich.com

H335: May cause respiratory irritation lgcstandards.com

Table 1: GHS Hazard Classification for 1-Methylbiguanide Hydrochloride

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

Data sourced from multiple safety data sheets. lgcstandards.comlgcstandards.comsigmaaldrich.com

Due to these hazards, strict handling guidelines are recommended for laboratory use. fishersci.com Personal protective equipment (PPE) is essential, including protective gloves, clothing, and eye and face protection. lgcstandards.comsigmaaldrich.com It is crucial to avoid breathing in dust, fumes, gas, mist, vapors, or spray of the compound. lgcstandards.com In case of eye contact, it is advised to rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. lgcstandards.comsigmaaldrich.com Proper ventilation and the use of engineering controls, such as fume hoods, are necessary to minimize exposure. fishersci.com

General Toxicological Profiles (Absence of Data in Specific Areas)

The primary irritant effects on the skin and eyes are well-documented, forming the basis of its hazard classification. lgcstandards.comlgcstandards.com However, long-term exposure effects and the potential for systemic toxicity beyond acute oral ingestion remain areas requiring further investigation.

Environmental Fate and Ecotoxicological Research

The environmental presence and behavior of 1-Methylbiguanide, a degradation product of the widely used drug metformin (B114582), are of growing concern. researchgate.netnih.govnih.gov

Detection and Accumulation in Environmental Compartments

1-Methylbiguanide has been detected in various aquatic environments, including wastewater treatment plant (WWTP) effluents, surface water, and sediment. nih.govresearchgate.netresearchgate.net Its presence is primarily linked to the incomplete removal of metformin and its transformation products in WWTPs. nih.govresearchgate.net One study detected 1-Methylbiguanide in the effluent of a wastewater treatment plant at a concentration of 0.122 μg/L. nih.gov While metformin is often found at higher concentrations in sediment, its transformation products like guanylurea (B105422) and potentially 1-methylbiguanide are frequently detected at higher concentrations in surface water. researchgate.net This suggests that while agriculture is not considered a significant source, WWTPs and septic system leaks are the primary entry points of these compounds into the environment. researchgate.net

Microbial Metabolism and Biotransformation Pathways

Microorganisms play a crucial role in the transformation of metformin in the environment, leading to the formation of 1-Methylbiguanide. nih.govacs.org One proposed pathway for the bacterial transformation of metformin to guanylurea involves an initial demethylation step, which would produce 1-methylbiguanide as an intermediate. acs.org Some bacterial strains, such as Aminobacter sp. strain NyZ550, have been shown to utilize 1-methylbiguanide as a sole source of carbon, nitrogen, and energy for growth. acs.org However, the enzymatic processes involved can be slow. For instance, the enzyme BguH can deaminate N-methylbiguanide, but at a significantly lower rate than its primary substrate, biguanide (B1667054). nih.gov The breakdown of metformin in microbial communities can be complex, with some studies suggesting that prior exposure of microbial communities to metformin can influence their degradation efficiency. researchgate.net

Assessment of Degradation Product Toxicity

The degradation products of metformin, including 1-Methylbiguanide, are not without their own toxicological concerns. researchgate.net While specific ecotoxicological data for 1-Methylbiguanide is limited, the toxicity of other metformin degradation products, such as guanylurea, has been noted to potentially affect critical processes in fish. researchgate.netresearchgate.net The formation of various degradation products from metformin under different conditions, such as hydrolysis and oxidation, raises concerns about their potential adverse effects on aquatic organisms and ecosystems. nih.govthejoas.com The presence of these compounds, even at low concentrations, highlights the need for further research into their long-term environmental impact and potential for bioaccumulation. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-Methylbiguanide hydrochloride |

| 1-Methylbiguanide |

| 2,4-diamino-1,3,5-triazine (2,4-DAT) |

| 2-amino-4-methoxy-1,3,5-triazine (2,4-AMT) |

| Biguanide |

| Dimethylamine |

| Guanidine (B92328) |

| Guanylurea |

| Metformin |

| N-nitrosodimethylamine (NDMA) |

| Trimethylamine |

Preclinical and Translational Research Perspectives

In Vitro Cellular Models for Mechanism Elucidation

In vitro studies using cellular models have been instrumental in dissecting the molecular mechanisms of biguanide (B1667054) compounds. Research indicates that 1-Methylbiguanide (B155205) hydrochloride, similar to its parent compound metformin (B114582), may exert its effects through the activation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. Activation of AMPK helps regulate the energy balance within cells, which in turn leads to a cascade of metabolic effects, including improved glucose uptake and the oxidation of fatty acids.

The primary mechanism often attributed to biguanides is the inhibition of the mitochondrial respiratory chain, specifically Complex I. nih.gov This inhibition leads to a state of cellular energy stress, characterized by an increased AMP/ATP ratio. This change in the cellular energy state is a key trigger for the activation of AMPK. nih.govnih.gov Once activated, AMPK phosphorylates downstream targets, which modulates key metabolic pathways. nih.gov For instance, studies on metformin show that AMPK activation can suppress the unfolded protein response (UPR), a cellular stress response, which may contribute to its selective effects under conditions of glucose deprivation. nih.gov

Further research using primary rat adipocytes has shown that biguanides like metformin can directly influence fat cell metabolism. In these models, metformin was found to increase glucose transport into adipocytes while reducing insulin-stimulated lipogenesis (the formation of fat). nih.gov It also limited lipolysis—the breakdown of fat—that was stimulated by various agents. nih.gov These findings from in vitro models provide a foundational understanding of the cellular pathways modulated by biguanides.

Animal Studies Investigating Metabolic Effects and Biodegradation

Animal studies provide crucial insights into the systemic metabolic effects and the biological breakdown of biguanide compounds. In veterinary medicine, metformin has demonstrated potential for treating diabetes in species like dogs, cats, and rabbits. nih.gov Pharmacokinetic studies in rabbits with metformin-loaded microparticles showed sustained-release characteristics, indicating how formulation can influence its metabolic processing. nih.gov

Research on the biodegradation of metformin in wastewater treatment has identified 1-Methylbiguanide as a breakdown product. nih.gov Studies have isolated specific bacterial strains, such as Pseudomonas mendocina MET, that can completely metabolize metformin. nih.gov This strain is capable of using metformin, 1-Methylbiguanide, biguanide, and guanylurea (B105422) as nitrogen sources for growth. nih.gov Another isolated strain, Aminobacter sp. MET, metabolizes metformin into guanylurea. nih.gov Similarly, Aminobacter sp. strain NyZ550 has been shown to grow on metformin, degrading it into guanylurea and dimethylamine. acs.org This line of research highlights the environmental fate and biodegradation pathways of these compounds.

Studies in rats have further elucidated the metabolic impact on specific tissues. Short-term exposure of primary rat adipocytes to metformin demonstrated significant effects on lipid metabolism, including reduced fat accumulation and release. nih.gov In high-fat diet-induced rat models of metabolic syndrome, metformin treatment was shown to reverse learning and memory deficits by improving peripheral insulin (B600854) sensitivity and attenuating mitochondrial dysfunction in the brain. nih.gov

Research into Therapeutic Potential of Biguanide Derivatives

The therapeutic applications of biguanide derivatives, most notably metformin, have been extensively researched for a variety of metabolic and endocrine disorders. researchgate.net

Biguanides are a cornerstone in the management of type 2 diabetes mellitus (T2DM). jneonatalsurg.com Metformin, a dimethylbiguanide, is the most widely prescribed oral anti-diabetic agent globally. nih.gov Its primary glucose-lowering effects stem from decreasing glucose production in the liver (gluconeogenesis) and reducing glucose absorption from the gastrointestinal tract. nih.gov It also enhances insulin sensitivity in peripheral tissues like muscle, leading to increased glucose uptake and utilization. nih.gov

A key aspect of its action is the activation of AMPK, which plays a central role in regulating glucose homeostasis. nih.govnih.gov Clinical research in patients with T2DM has shown that metformin has a positive effect on glucose control during exercise. nih.gov It improves the glucose metabolic clearance rate compared to patients not receiving the treatment. nih.gov Animal studies in rats with diet-induced insulin resistance also confirm that metformin improves insulin sensitivity and modifies peripheral metabolic dysfunction. nih.gov

Table 1: Effects of Metformin on Glucose Kinetics During Exercise in Different Groups

| Parameter | Control (CON) | Type 2 Diabetes (DM2) | Type 2 Diabetes + Metformin (DM2+Met) |

|---|---|---|---|

| Change in Plasma Glucose | Unchanged | Decreased | No Significant Change |

| Relative Increase in Glucose Rate of Appearance (Ra) | 46 ± 4% | 19 ± 1% | 18 ± 4% |

| Relative Increase in Glucose Rate of Disappearance | 31 ± 3% | 6 ± 1% | 21 ± 2% |

| Glucose Metabolic Clearance Rate (relative to baseline) | 35 ± 3% | 33 ± 1% | 37 ± 3% |

Data sourced from a study on glucose kinetics during moderate exercise. nih.gov

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and T2DM, often characterized by insulin resistance. Research has explored the use of biguanides to target the underlying abnormalities of this syndrome. The BIGPRO1 trial, a primary prevention study, evaluated metformin in middle-aged individuals with upper-body obesity. nih.gov The results showed that after one year, compared to placebo, the metformin group had significant weight loss, better maintenance of fasting blood glucose and LDL cholesterol, and a greater decrease in fasting plasma insulin. nih.gov

Animal models have provided further evidence. In rats fed a high-fat, high-sucrose diet to induce metabolic syndrome, metformin treatment significantly reduced the homeostasis model assessment of insulin resistance (HOMA-IR) index and controlled the lipid profile. nih.gov These findings suggest that metformin can address several components of metabolic syndrome, primarily by improving insulin regulation. nih.gov Metabolomic studies have also indicated that metformin treatment is associated with changes in lipid networks and energy homeostasis. nih.gov

The BIGPRO1 study found that metformin significantly decreased tissue-type plasminogen activator antigen, a marker associated with impaired fibrinolysis, which can contribute to cardiovascular events. nih.gov However, in that particular study, metformin did not have a significant effect on blood pressure or serum triglyceride levels. nih.gov More recent research has shown that metformin can protect against cardiotoxicity induced by other drugs, such as carfilzomib, by activating the AMPK/autophagy pathway in mice. nih.gov

Polycystic Ovary Syndrome (PCOS) is a common hormonal disorder among women of reproductive age, frequently characterized by insulin resistance. youtube.com Metformin is often recommended as a first-line pharmacological therapy for the metabolic features of PCOS, such as insulin resistance and hyperinsulinemia, alongside lifestyle modifications. nih.gov By improving the body's response to insulin, metformin can help reduce elevated male hormone (androgen) levels, which may in turn improve menstrual regularity. youtube.comnih.gov

A systematic review and meta-analysis of randomized controlled trials focusing on overweight women with PCOS found that metformin significantly reduced body mass index (BMI), waist circumference, testosterone, and LDL cholesterol levels. nih.gov Another meta-analysis reported that combining metformin with other treatments like oral contraceptive pills improved biochemical hyperandrogenism and insulin levels more effectively than the pills alone. nih.gov Clinical trials have been designed to specifically assess how metformin treatment normalizes hormone values and metabolic parameters in women with PCOS. clinicaltrials.gov

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| 1-Methylbiguanide hydrochloride |

| Metformin |

| Buformin (B1668040) |

| Phenformin (B89758) |

| Proguanil |

| Cycloguanil |

| Moroxydine |

| Chlorhexidine |

| Alexidine |

| Pycloxidine |

| Polyhexanide |

| Galegine |

| Guanylurea |

| Guanidine (B92328) |

| Dimethylamine |

| Alanine |

| Glucose |

| Lactate |

| Free fatty acids |

| Glucagon |

| Insulin |

| Cholesterol |

| Triglycerides |

| Myoinositol |

| Letrozole |

| Rosiglitazone |

| Spironolactone |

| Pioglitazone |

| Saxagliptin |

| Exenatide |

| Vitamin D |

| Androstenedione |

| Testosterone |

| Follicle-stimulating hormone (FSH) |

| Luteinizing hormone (LH) |

| Carfilzomib |

| Dibutyryl-cAMP |

| Epinephrine |

| DPCPX |

| Ornithine |

| Citrulline |

| 2-Hydroxybutanoic acid |

| Isoleucine |

| Leucine |

| Valine |

| Lysophosphatidylcholines (LPCs) |

Oncological Research on Biguanide Analogues

The investigation into biguanide analogues in oncology has revealed a promising class of compounds with the potential to influence cancer treatment paradigms. This research has largely been spurred by observations of reduced cancer incidence and mortality in diabetic patients treated with metformin, a dimethylbiguanide. nih.govnih.gov This has led to extensive preclinical and translational studies to elucidate the anticancer mechanisms of metformin and other biguanide derivatives. nih.gov

The primary focus of oncological research into biguanides has been on their ability to induce energetic stress within cancer cells. aacrjournals.org A widely accepted mechanism of action is the inhibition of mitochondrial complex I of the respiratory chain. nih.govspandidos-publications.com This inhibition leads to a decrease in ATP production and an increase in the AMP/ATP ratio, subsequently activating AMP-activated protein kinase (AMPK), a key cellular energy sensor. nih.govaacrjournals.org AMPK activation, in turn, can lead to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth and proliferation. nih.govaacrjournals.org

Preclinical studies have demonstrated the antiproliferative effects of biguanides across a wide range of cancer cell lines, including breast, colon, lung, prostate, and pancreatic cancers. nih.govaacrjournals.orgmdpi.com Beyond direct effects on tumor cells, research also suggests that biguanides may exert indirect anticancer effects by altering the tumor microenvironment and through systemic metabolic changes, such as the reduction of circulating insulin levels. researchgate.net

Translational research is exploring the utility of these preclinical findings in clinical settings. While metformin has shown some promise, its efficacy can be limited by the high concentrations required to achieve anticancer effects in vivo, which may not be attainable with standard oral dosing. researchgate.net This has driven the development of novel, more potent biguanide analogues.

Detailed Research Findings

Research into biguanide analogues has yielded significant findings, particularly concerning metformin and the more potent derivative, phenformin.

Metformin: Initial preclinical evidence for metformin's anticancer potential was established through in vitro studies demonstrating its ability to inhibit the proliferation of various cancer cell lines. aacrjournals.org Animal models further supported these findings, showing that metformin could reduce tumor growth in xenograft models of prostate, colon, and lung cancer. aacrjournals.org For instance, in a study on pancreatic cancer, daily intraperitoneal treatment with metformin significantly reduced the growth of PANC-1 and MIAPaCa-2 tumor xenografts. aacrjournals.org Another study in a hamster model of pancreatic cancer showed that metformin could prevent carcinogen-induced tumor development. aacrjournals.org

Phenformin: Phenformin, a phenethylbiguanide, has demonstrated greater potency in inhibiting cancer cell proliferation and tumor growth compared to metformin in various preclinical models. nih.govmdpi.com This enhanced efficacy is attributed to its greater lipophilicity, allowing for more efficient cellular uptake. nih.govspandidos-publications.com Studies have shown phenformin to be more effective than metformin in inhibiting cell proliferation and tumor growth in models of breast, lung, glioblastoma, colon, melanoma, and prostate cancer. mdpi.com In melanoma models, phenformin strongly reduced cell viability, growth, and invasion by inducing apoptosis. mdpi.com

Novel Biguanide Analogues: The limitations of metformin have prompted the design and synthesis of new biguanide derivatives with improved antitumor properties. For example, researchers have developed arylmethylbiguanide scaffold-based compounds that show more potent inhibitory effects on hypoxia-inducible factor-1 (HIF-1) and the unfolded protein response (UPR), key adaptive responses in the tumor microenvironment. nih.gov Specifically, o-methylphenyl and o-chlorophenyl analogues of phenformin demonstrated significantly greater potency in inhibiting HIF-1 and UPR activation and exhibited excellent selective cytotoxicity under glucose-deprived conditions. nih.gov These novel analogues also suppressed the expression of proteins related to HIF-1 and UPR and inhibited the secretion of vascular endothelial growth factor-A (VEGF-A), a key promoter of angiogenesis. nih.gov

Furthermore, novel metformin analogues have been developed that, when combined with immune checkpoint inhibitors, enhance the therapeutic benefit in treating triple-negative breast cancer. technologypublisher.com These combination therapies have been shown to decrease tumor volume and inhibit the tumor-supportive microenvironment more effectively than either agent alone. technologypublisher.com

While extensive research has been conducted on metformin and phenformin, specific oncological research data for 1-Methylbiguanide hydrochloride is not widely available in the reviewed literature. It is recognized as a related compound and an impurity of metformin, but its independent anticancer activities have not been a primary focus of the cited studies. cymitquimica.com

Interactive Data Tables

Table 1: Preclinical Findings of Biguanide Analogues in Oncological Research

| Compound | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Metformin | Pancreatic Cancer (PANC-1, MIAPaCa-2 xenografts) | Significantly reduced tumor growth with daily intraperitoneal treatment. | aacrjournals.org |

| Metformin | Pancreatic Cancer (Hamster model) | Prevented carcinogen-induced pancreatic cancer development. | aacrjournals.org |

| Phenformin | Breast, Lung, Glioblastoma, Colon, Melanoma, Prostate Cancer | More potent inhibition of cell proliferation and tumor growth compared to metformin. | mdpi.com |

| Phenformin | Melanoma (2D and 3D models) | Strongly reduced viability, growth, and invasion by inducing apoptosis. | mdpi.com |

| o-Methylphenyl analogue of phenformin | Colon Cancer (HT29 cells) | More potent inhibition of HIF-1 and UPR activation than phenformin; excellent selective cytotoxicity under glucose deprivation. | nih.gov |

| o-Chlorophenyl analogue of phenformin | Colon Cancer (HT29 cells) | Considerably more potent inhibitory effects on HIF-1 and UPR activation compared to phenformin. | nih.gov |

| Novel Metformin Analogues | Triple-Negative Breast Cancer | Enhanced therapeutic benefit when combined with immune checkpoint inhibitors, decreasing tumor volume. | technologypublisher.com |

Table 2: Mechanistic Insights from Preclinical Research on Biguanide Analogues

| Compound/Analogue Class | Primary Mechanism | Downstream Effects | Reference |

|---|---|---|---|

| Biguanides (general) | Inhibition of mitochondrial complex I | Decreased ATP production, activation of AMPK, inhibition of mTOR signaling. | aacrjournals.orgnih.govspandidos-publications.com |

| Phenformin | Greater cellular uptake due to lipophilicity | Enhanced potency in inhibiting cell proliferation and tumor growth. | nih.govspandidos-publications.com |

| Arylmethylbiguanide derivatives | Inhibition of HIF-1 and UPR activation | Suppression of HIF-1α and GRP78/GRP94 protein expression, inhibition of VEGF-A secretion, antiangiogenic effects. | nih.gov |

Q & A

What are the established synthetic routes for 1-methylbiguanide hydrochloride, and how do reaction conditions influence yield and purity?

Category : Basic Research

Answer :

1-Methylbiguanide hydrochloride is synthesized via thermal condensation of cyanoguanidine with methylamine hydrochloride at 180–200°C. Key factors include stoichiometric ratios, reaction duration, and purification steps (e.g., recrystallization in methanol/ethanol mixtures). Impurities like unreacted starting materials or byproducts (e.g., melamine derivatives) are minimized by optimizing temperature and solvent selection. Yield and purity (>95%) are validated via elemental analysis and NMR .

Which analytical techniques are most robust for characterizing 1-methylbiguanide hydrochloride, and how are they validated?

Category : Basic Research

Answer :

- ¹H/¹³C NMR : Confirms structural integrity by identifying characteristic peaks (e.g., NH₂ groups at δ 6.5–8.5 ppm, methyl groups at δ 2.8–3.2 ppm) .

- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection (210–230 nm). System suitability tests (e.g., USP standards) ensure precision (RSD <2%) .

- Elemental Analysis : Validates stoichiometry (C, H, N, Cl) with ≤0.4% deviation from theoretical values .

How can researchers resolve contradictions in reported pharmacological mechanisms of 1-methylbiguanide hydrochloride?

Category : Advanced Research

Answer :

Discrepancies in mechanisms (e.g., AMPK activation vs. mitochondrial complex inhibition) require:

- Dose-Response Studies : Establish concentration-dependent effects (e.g., IC₅₀ values for enzyme inhibition).

- Cell/Tissue-Specific Assays : Compare outcomes across models (e.g., hepatocytes vs. cancer cells).

- Omics Integration : Use transcriptomics/proteomics to identify off-target pathways .

What methodologies are recommended for impurity profiling of 1-methylbiguanide hydrochloride in compliance with pharmacopeial standards?

Category : Advanced Research

Answer :

- ICH Guidelines : Use HPLC with charged aerosol detection (CAD) or mass spectrometry to identify impurities (e.g., 1-methylguanidine, melamine).

- Forced Degradation : Expose the compound to heat, light, and humidity to simulate stability challenges.

- Reference Standards : USP Metformin Related Compound B (1-methylbiguanide hydrochloride) ensures method accuracy .

How should researchers design experiments to assess the metabolic stability of 1-methylbiguanide hydrochloride in biological systems?

Category : Advanced Research

Answer :

- In Vitro Models : Use liver microsomes or hepatocytes to measure metabolic half-life (t₁/₂) and identify metabolites via LC-MS/MS.

- Isotopic Labeling : Deuterated analogs (e.g., [²H₆]-1-methylbiguanide) track metabolic pathways .

- Species Comparison : Test cross-species stability (e.g., human vs. rat microsomes) to predict pharmacokinetic variability .

What experimental strategies mitigate hygroscopicity-related challenges in handling 1-methylbiguanide hydrochloride?

Category : Basic Research

Answer :

- Lyophilization : Convert to stable dihydrochloride salts to reduce moisture absorption.

- Storage : Preserve in desiccated, light-resistant containers at 15–25°C.

- Karl Fischer Titration : Monitor water content (<0.1% w/w) during formulation .

How can researchers address reproducibility issues in studies involving 1-methylbiguanide hydrochloride?

Category : Advanced Research

Answer :

- Detailed Protocols : Document synthesis, purification, and storage conditions (e.g., solvent batch, drying time).

- Collaborative Trials : Share samples with independent labs for cross-validation.

- Data Transparency : Report raw spectra/chromatograms in supplementary materials .

What are the ethical considerations when designing in vivo studies with 1-methylbiguanide hydrochloride?

Category : Advanced Research

Answer :

- IACUC Approval : Ensure animal welfare compliance (e.g., dose limits, humane endpoints).

- Informed Consent : For human trials, disclose risks (e.g., lactic acidosis potential) and monitor adverse events.

- Data Integrity : Use blinded analyses to minimize bias in efficacy/toxicity assessments .

How should conflicting data on the compound’s stability under varying pH conditions be systematically analyzed?

Category : Advanced Research

Answer :

- pH-Rate Profiling : Conduct stability studies across pH 1–12 (e.g., simulated gastric/intestinal fluids).

- Arrhenius Modeling : Predict shelf-life at 25°C using accelerated stability data (40–60°C).

- Degradation Kinetics : Apply first-order kinetics to quantify degradation products .

What are the best practices for reporting research on 1-methylbiguanide hydrochloride in peer-reviewed journals?

Category : Basic Research

Answer :

- MIAME Compliance : Detail experimental conditions (e.g., NMR parameters, HPLC gradients).

- Supporting Information : Include spectra, chromatograms, and raw data files.

- Graphical Abstracts : Use simplified schematics (2–3 structures max) to highlight key findings without overcrowding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro